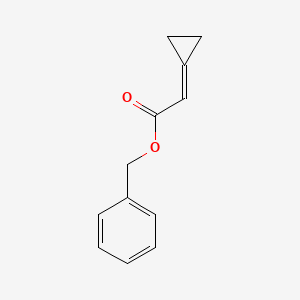

Benzyl 2-cyclopropylideneacetate

CAS No.: 139132-06-2

Cat. No.: VC8167767

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139132-06-2 |

|---|---|

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | benzyl 2-cyclopropylideneacetate |

| Standard InChI | InChI=1S/C12H12O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2 |

| Standard InChI Key | KWOWKUGUOQTFPP-UHFFFAOYSA-N |

| SMILES | C1CC1=CC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC1=CC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Benzyl 2-cyclopropylideneacetate is characterized by:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.23 g/mol | |

| CAS Number | 139132-06-2 | |

| SMILES | C1(=CC(=O)OCC=2C=CC=CC2)CC1 | |

| InChIKey | KWOWKUGUOQTFPP-UHFFFAOYSA-N | |

| Purity (Commercial) | ≥95% |

The compound’s structure features a cyclopropylidene (spirocyclopropane) group conjugated to an acetate ester, with the benzyl group serving as a protecting moiety. This arrangement confers both steric strain and electronic activation, influencing its reactivity in synthetic transformations.

Synthesis and Reactivity

Reactivity in Organic Transformations

The cyclopropylidene group exhibits unique reactivity:

-

Cycloadditions: Participates in 1,3-dipolar cycloadditions with nitrones, forming isoxazolidine derivatives. The electron-withdrawing ester group polarizes the cyclopropane ring, directing regioselectivity .

-

Ring-Opening Reactions: Under acidic or nucleophilic conditions, the strained cyclopropane may undergo ring-opening to form linear intermediates .

-

Cross-Coupling: The benzyl ester can be hydrolyzed to yield carboxylic acids, enabling further functionalization .

| Supplier | Catalog Number | Purity | Price (100 mg) | Source |

|---|---|---|---|---|

| AK Scientific | 6654CS | ≥95% | Not disclosed | |

| Aaronchem | AR027J6P | ≥95% | $520 |

Research Applications and Case Studies

Role in Amino Acid Synthesis

Cyclopropylidene esters are intermediates in synthesizing spirocyclic amino acids. For example:

-

Spiropentylglycine: Generated via reduction of chloro-cyclopropylidene esters and subsequent azide substitution .

-

β-Amino Acids: Cyclopropylideneacetates participate in Michael additions with oxazolidinones to form enantioenriched β-amino acids .

Cyclopropane-Driven Reactions

The compound’s strained ring enables:

-

Cycloadditions: In the presence of nitrones, it forms isoxazolidines with regioselectivity influenced by the ester group’s electronic effects .

-

Ring-Opening: Under basic conditions, the cyclopropane may open to yield allyl intermediates, useful in polymer or drug synthesis .

Domino Reactions

In one reported case, lithium benzylamide addition to methyl 2-chloro-2-cyclopropylideneacetate yielded a fused azabicyclo[3.1.0]hexane derivative—a potential scaffold for bioactive molecules .

Challenges and Future Directions

Synthetic Limitations

-

Low Yield: Cyclopropanation reactions often suffer from competing side reactions, necessitating catalyst optimization .

-

Stereocontrol: Achieving high enantio- or diastereoselectivity in cyclopropane-forming steps remains challenging .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume